molecular formula C10H12ClNO2 B13053247 (S)-7-Chloro-6-methoxychroman-4-amine

(S)-7-Chloro-6-methoxychroman-4-amine

Cat. No.: B13053247
M. Wt: 213.66 g/mol
InChI Key: SKULGNJAWROTHV-QMMMGPOBSA-N
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Description

(S)-7-Chloro-6-methoxychroman-4-amine is a chiral compound with a chroman structure, featuring a chlorine atom at the 7th position and a methoxy group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Chloro-6-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Chloro-6-methoxychroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-4-one derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

(S)-7-Chloro-6-methoxychroman-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-7-Chloro-6-methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-7-Chloro-6-methoxychroman-4-ol: Similar structure but with a hydroxyl group instead of an amine.

    (S)-7-Chloro-6-methoxychroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine.

    (S)-7-Chloro-6-methoxychroman-4-amine derivatives: Various derivatives with different substituents on the chroman ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different activity compared to the ®-enantiomer.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(4S)-7-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1

InChI Key

SKULGNJAWROTHV-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@H](CCO2)N)Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)N)Cl

Origin of Product

United States

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